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Compound of Interest |

Compound Name: D-Glucitol-3-13C
Cat. No.: B1161188
Get Quote

D-Glucitol-3-13C (Sorbitol-3-13C) is a specialized stable isotope tracer designed to interrogate
the polyol pathway, fructolysis, and hepatic gluconeogenesis with a specificity that generic
glucose tracers cannot achieve. Unlike [U-13C]Glucose, which floods all central carbon
pathways, D-Glucitol-3-13C enters metabolism primarily via Sorbitol Dehydrogenase (SDH),
converting to Fructose-3-13C.

This tracer is uniquely valuable for three specific applications:

e Bypassing Phosphofructokinase (PFK): By entering glycolysis as Fructose-1-Phosphate (via
Fructokinase/KHK), this tracer bypasses the primary glycolytic checkpoint (PFK), allowing
direct assessment of downstream glycolytic capacity (Aldolase B activity).

« |solating Glycolytic vs. Oxidative Flux: Due to the atom mapping of the C3 position, the 13C
label is retained in Lactate but lost as 13CO2 at the Pyruvate Dehydrogenase (PDH) step.
This makes it an exquisite probe for separating anaerobic glycolysis (Lactate production)
from oxidative phosphorylation.

» Diabetic Neuropathy & Hepatotoxicity Models: It allows precise tracking of exogenous
sorbitol clearance in tissues prone to polyol accumulation (Schwann cells, retina,
hepatocytes).
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Mechanistic Atom Mapping & Pathway Logic

To interpret the mass isotopomer distribution (MID) data, one must understand the fate of the
Carbon-3 label.

Sorbitol Oxidation: D-Glucitol-3-13C

Fructose-3-13C.

e Fructolysis: Fructose-3-13C

Fructose-1-Phosphate (F-1-P) labeled at C3.

e Aldolase B Cleavage: F-1-P is cleaved into DHAP (derived from C1-C3) and Glyceraldehyde
(derived from C4-C6).

o Result: The C3 label ends up on DHAP (specifically at the unphosphorylated
hydroxymethyl carbon, which becomes C1 after isomerization).

o Triose Isomerization: DHAP (C3-labeled relative to Fructose) isomerizes to Glyceraldehyde-
3-Phosphate (GAP).

o Crucial Isomerization: The label moves to the C1 position (Aldehyde group) of GAP.
e Glycolysis: GAP-1-13C

Pyruvate-1-13C (Carboxyl group).

 Bifurcation:
o Path A (Lactate): Pyruvate-1-13C

Lactate-1-13C (Label Retained).

o Path B (TCA Cycle): Pyruvate-1-13C

Acetyl-CoA + 13CO2 (Label Lost).

Pathway Visualization
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Caption: Carbon-13 atom mapping from D-Glucitol-3-13C. Note that the label (Green path) is
retained in Lactate but lost as CO2 upon entry into the TCA cycle.

Experimental Protocol: In Vitro Flux Analysis
A. Reagents & Materials

e Tracer: D-Glucitol-3-13C (99% enrichment).

Media: Glucose-free, Phenol red-free DMEM (or minimal media relevant to cell type).

FBS: Dialyzed Fetal Bovine Serum (Essential to remove background glucose/sorbitol).

Quenching Solution: 50% Methanol / 30% Acetonitrile / 20% Water (pre-chilled to -80°C).

Internal Standard: D-Glucitol-U-13C (for absolute quantitation) or Ribitol (non-physiological
polyol).

B. Cell Culture & Incubation

Note: Sorbitol transport (via GLUTS5, GLUTZ2, or passive diffusion) is slower than glucose. High
concentrations are often required.

o Seeding: Seed cells (e.g., HepG2, Primary Hepatocytes, or Schwann cells) to reach 70-80%
confluency.

o Starvation: Wash cells 2x with PBS. Incubate in glucose-free media for 1 hour to deplete
intracellular glycolytic intermediates.

o Labeling Pulse: Replace media with experimental media containing 10-20 mM D-Glucitol-3-
13C.

o Control: Run a parallel plate with unlabeled Sorbitol to establish natural abundance
baselines.

e Time Points: Harvest at 0, 2, 6, and 24 hours. (Sorbitol metabolism is slower; longer flux
times are needed compared to glucose).
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C. Metabolite Extraction (Quenching)

o Rapidly aspirate media. (Save media if analyzing extracellular Lactate/Pyruvate).

Immediately add 1 mL of -80°C Quenching Solution directly to the plate.

Scrape cells on dry ice. Transfer to microcentrifuge tubes.

Vortex vigorously (1 min) and centrifuge at 14,000 x g for 15 min at 4°C.

Transfer supernatant to a glass vial.

Dry down: Evaporate to dryness using a SpeedVac or Nitrogen stream.

D. Derivatization (GC-MS)

Target Analytes: Sorbitol, Fructose, Glycerol-3-P, Lactate, Pyruvate. Method: MOX-TMS
(Methoximation-Trimethylsilylation).

o Methoximation: Add 50 pL Methoxyamine-HCI in Pyridine (20 mg/mL). Incubate at 30°C for
90 mins. (Protects keto groups on Fructose/Pyruvate).

 Silylation: Add 50 pL MSTFA + 1% TMCS. Incubate at 37°C for 30 mins.

o Centrifuge: Spin down any precipitate; transfer to GC vials with glass inserts.

Mass Spectrometry & Data Analysis
Instrument Settings (GC-MS)

e Column: DB-5MS or equivalent (30m x 0.25mm).
e Carrier Gas: Helium (1 mL/min).
e Temp Program: 80°C (hold 1 min)

10°C/min to 300°C (hold 5 min).

 lonization: Electron Impact (El), 70 eV.
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Target lons & Interpretation
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Expected
) L. Target ) )
Metabolite Derivative Labeling (from Interpretation
Fragment (m/z) )
Sorbitol-3-13C)
Verifies tracer
. 319 (M-
Sorbitol 6-TMS M+1 (m/z 320) uptake and
CH20TMS) )
purity.
Confirms SDH
307 (C3-C6 i i
Fructose MOX-TMS ( M+1 (m/z308) activity (Sorbitol
fragment)
Fructose).
Unstable,
DHAP/GAP MOX-TMS measure - -
Glycerol-3-P
Indicates flux into
Glycerol-3-P 4-TMS 357 (M-CH3) M+1 (m/z 358) lipid backbone
synthesis.
Glycolytic flux.
Pyruvate MOX-TMS 174 (M-CH3) M+1 (m/z 175) Label is on C1
(Carboxyl).
Primary
Readout.
Lactate 2-TMS 219 (M-CH3) M+1 (m/z 220) Indicates
reduction of
Pyruvate.
Alanine 2-TMS 116 (M- M+0 (Unlabeled)  Critical Control.
COOTMS) Label is on C1 of

Pyruvate. ALT
transamination
removes C1?
No, ALT
preserves carbon
skeleton, but GC
fragmentation of

amino acids
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often loses the
carboxyl group
(C1). If fragment
loses C1, Alanine
appears

unlabeled.

Flux Calculation Logic

To quantify the flux through the Sorbitol pathway vs. background glycolysis:

e Calculate M+1 Fraction:

» Sorbitol Dehydrogenase (SDH) Flux: Proportional to the appearance of Fructose M+1.
e Glycolytic Contribution: Calculated from Lactate M+1.

o Note: If you detect Lactate M+1, it must have come from Sorbitol-3-13C via the pathway
described. Glucose contamination would yield uniformly labeled or differently labeled
patterns depending on the glucose tracer used.

Expert Insights & Troubleshooting

e The "PDH Blind Spot": Do not use this tracer to measure TCA cycle activity (Citrate, Malate,
etc.) via LC-MS or GC-MS of tissue extracts. Because the C3 label of Sorbitol becomes the
C1 (Carboxyl) of Pyruvate, it is decarboxylated by Pyruvate Dehydrogenase.

o Validation Strategy: If you see labeled Citrate, it implies Pyruvate Carboxylase (PC)
activity (Pyruvate

Oxaloacetate), which retains the carbon, rather than PDH activity. This makes D-Glucitol-
3-13C a specific probe for anaplerosis vs. oxidation.

e |somer Separation: Sorbitol and Galactitol (Dulcitol) have identical molecular weights and
very similar retention times. In samples with high Galactose metabolism (e.g., galactosemia
models), ensure your GC temperature ramp is slow enough (5°C/min) between 200°C-240°C
to resolve these peaks.
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Background Subtraction: Commercial FBS contains significant sorbitol and glucose. Dialyzed
FBS is non-negotiable for quantitative flux analysis. Failure to use dialyzed serum will dilute
the tracer, leading to underestimation of flux.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1161188/docs#introduction-the-strategic-utility-of-d-glucitol-3-13c
https://www.benchchem.com/product/b1161188/docs#introduction-the-strategic-utility-of-d-glucitol-3-13c
https://www.benchchem.com/product/b1161188/docs#introduction-the-strategic-utility-of-d-glucitol-3-13c
https://www.benchchem.com/product/b1161188/docs#introduction-the-strategic-utility-of-d-glucitol-3-13c
https://www.benchchem.com/product/b1161188?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161188?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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